molecular formula C12H9N3S B6423015 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile CAS No. 1129406-42-3

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B6423015
CAS No.: 1129406-42-3
M. Wt: 227.29 g/mol
InChI Key: UOCYNFGEZRJXPF-UHFFFAOYSA-N
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Description

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a sulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbonitrile with a suitable sulfanyl reagent under controlled conditions. For example, the reaction of 4-chloromethyl-5-hydroxycoumarin with substituted 2-thioxopyridine-3-carbonitriles can yield the desired compound . The reaction typically requires a base to facilitate the formation of the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Properties

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10/h1-6,8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCYNFGEZRJXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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